molecular formula C56H42O12 B13430403 (1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol

(1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol

Cat. No.: B13430403
M. Wt: 906.9 g/mol
InChI Key: YQQUILZPDYJDQJ-DAZNBUADSA-N
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Description

The compound “(1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol” is a complex organic molecule characterized by multiple hydroxyphenyl groups and a tetracyclic structure. Compounds of this nature often exhibit significant biological activity and are of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetracyclic core and the introduction of hydroxyphenyl groups. Common synthetic routes may include:

    Cyclization reactions: to form the tetracyclic core.

    Hydroxylation reactions: to introduce hydroxy groups.

    Aromatic substitution reactions: to attach hydroxyphenyl groups.

Industrial Production Methods

Industrial production of complex organic molecules often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxy groups.

    Substitution: Replacement of hydroxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols.

Scientific Research Applications

The compound may have various scientific research applications, including:

    Chemistry: As a model compound for studying complex organic reactions.

    Biology: As a potential bioactive molecule with therapeutic properties.

    Medicine: As a lead compound for drug development.

    Industry: As a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which the compound exerts its effects may involve:

    Molecular targets: Such as enzymes or receptors.

    Pathways: Such as signaling pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol" analogs with different substituents.
  • Other tetracyclic compounds: with similar structural features.

Uniqueness

The uniqueness of the compound lies in its specific arrangement of hydroxyphenyl groups and the tetracyclic core, which may confer unique biological activity or chemical reactivity.

Biological Activity

The compound (1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol is a complex organic molecule notable for its multiple hydroxyl groups and unique tetracyclic structure. This article explores its biological activity based on existing literature and predictive models.

Structural Characteristics

The compound features a significant number of hydroxyl groups and 4-hydroxyphenyl moieties that suggest potential interactions with biological systems. The stereochemistry is defined by specific descriptors (1S, 8R, 9R, 16S), indicating its potential for specific biological activities based on its three-dimensional conformation.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC₃₀H₂₄O₁₄
Molecular Weight532.5 g/mol
Hydroxyl GroupsMultiple (indicating potential antioxidant activity)
Tetracyclic StructureYes (unique for interaction with biological targets)

Antioxidant Properties

The presence of multiple hydroxyl groups allows the compound to scavenge free radicals effectively. This property is crucial in mitigating oxidative stress in biological systems.

Anticancer Activity

Compounds similar in structure to this one have demonstrated significant anticancer properties. Studies indicate that polyphenols can inhibit cancer cell proliferation and induce apoptosis across various cancer cell lines. The specific interactions of this compound with cellular pathways warrant further investigation.

Anti-inflammatory Effects

Many phenolic compounds are known to modulate inflammatory pathways. This compound's structure suggests it may possess similar anti-inflammatory properties.

Predictive Models and Interaction Studies

Computational tools such as molecular docking can elucidate how this compound interacts with various biological macromolecules. These studies are essential for understanding its pharmacodynamics and pharmacokinetics.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of structurally similar compounds using DPPH radical scavenging assays. Results indicated that compounds with multiple hydroxyl groups exhibited significant radical scavenging activity.

Case Study 2: Anticancer Mechanism Exploration

Research on polyphenolic compounds has shown that they can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as MAPK and PI3K/Akt.

Case Study 3: Inflammation Modulation

A study demonstrated that phenolic compounds could reduce pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications for inflammatory diseases.

Properties

Molecular Formula

C56H42O12

Molecular Weight

906.9 g/mol

IUPAC Name

(1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol

InChI

InChI=1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H/t45-,46-,51+,52+,53+,54+,55-,56-/m1/s1

InChI Key

YQQUILZPDYJDQJ-DAZNBUADSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@H](C3=C4[C@@H]([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)[C@@H]7[C@@H](C8=C(C=C(C=C8O)O)[C@@H]9[C@H](OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O

Origin of Product

United States

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